

Methyl 4-oxohexanoate: A Comprehensive Reactivity Profile for Synthetic Applications

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Compound of Interest		
Compound Name:	Methyl 4-oxohexanoate	
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Abstract

Methyl 4-oxohexanoate is a versatile bifunctional molecule incorporating both a ketone and a methyl ester. This unique structural arrangement provides two distinct reactive centers, making it a valuable building block in organic synthesis, particularly for the construction of more complex molecules in pharmaceutical and fine chemical development. This technical guide provides an in-depth analysis of the reactivity profile of **methyl 4-oxohexanoate**, offering detailed experimental protocols, quantitative data, and workflow visualizations to support researchers and drug development professionals in its effective utilization.

Introduction

The presence of both a ketone at the 4-position and a terminal methyl ester in **methyl 4-oxohexanoate** allows for a wide range of selective chemical transformations. The reactivity of each functional group can be independently or concertedly exploited to introduce diverse structural motifs. This document outlines the synthesis of **methyl 4-oxohexanoate** and explores its reactivity at the ketone carbonyl, the ester carbonyl, and the enolizable α -positions.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for **methyl 4-oxohexanoate** is provided below for easy reference.

Table 1: Physical Properties of Methyl 4-oxohexanoate



Property	Value	Reference
Molecular Formula	C7H12O3	[1]
Molecular Weight	144.17 g/mol	[1]
CAS Number	2955-62-6	[2]
Boiling Point	106-107 °C at 18 Torr	[1]
Appearance	Colorless liquid	[1]

Table 2: Spectroscopic Data for Methyl 4-oxohexanoate



Technique	Wavenumber (cm ⁻¹)	Assignment	Reference
Infrared (IR)	~1735	C=O stretch (ester)	[3][4]
~1715	C=O stretch (ketone)	[3][4]	
~2950	C-H stretch (alkane)	[3][4]	-
~1170	C-O stretch (ester)	[3][4]	-
¹³ C NMR (CDCl ₃)	Chemical Shift (ppm)	Assignment	Reference
~209	C4 (Ketone C=O)	[1][5][6]	
~173	C1 (Ester C=O)	[1][5][6]	-
~51	O-CH₃ (Ester)	[1][5][6]	-
~37	C5	[1][5][6]	
~30	C2	[1][5][6]	_
~28	C3	[1][5][6]	
~8	C6	[1][5][6]	_
¹H NMR (CDCl₃)	Chemical Shift (ppm)	Multiplicity	Integration
~3.67	s	ЗН	
~2.75	t	2H	_
~2.50	t	2H	_
~2.45	q	2H	_
~1.05	t	ЗН	

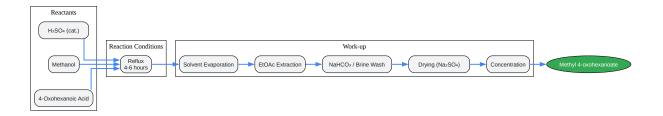
Synthesis of Methyl 4-oxohexanoate

Methyl 4-oxohexanoate can be synthesized from 4-oxohexanoic acid via esterification.

Experimental Protocol: Synthesis of Methyl 4-oxohexanoate



- Reaction: To a solution of 4-oxohexanoic acid (1.0 eq) in methanol (5 mL/mmol of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
- Procedure: The reaction mixture is then heated to reflux and stirred for 4-6 hours.
- Work-up: After cooling to room temperature, the methanol is removed under reduced pressure. The residue is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 4-oxohexanoate.
- Expected Yield: 85-95%.



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Caption: Synthesis of Methyl 4-oxohexanoate.

Reactivity Profile Reactions at the Ketone Carbonyl

The ketone at the C4 position is susceptible to nucleophilic attack, including reduction and olefination reactions.

Foundational & Exploratory





The ketone can be selectively reduced to a secondary alcohol in the presence of the ester using mild reducing agents like sodium borohydride. Stronger reducing agents such as lithium aluminum hydride will reduce both the ketone and the ester.

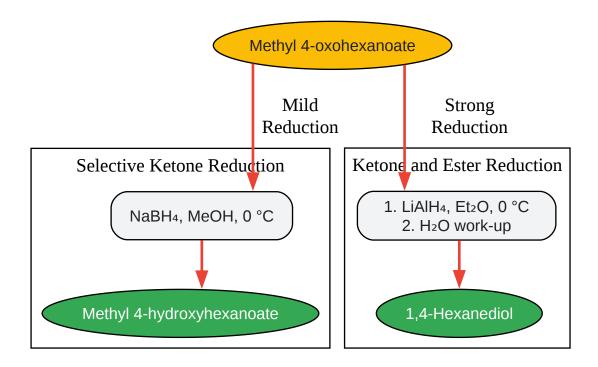
Experimental Protocol: Selective Reduction with Sodium Borohydride (NaBH₄)

- Reaction: To a solution of methyl 4-oxohexanoate (1.0 eq) in methanol at 0 °C, add sodium borohydride (0.5 eq) portion-wise.
- Procedure: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
- Work-up: The reaction is quenched by the slow addition of 1 M HCl. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 4-hydroxyhexanoate.[7][8]
- Expected Yield: >90%.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH4)

- Reaction: To a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, a solution of methyl 4-oxohexanoate (1.0 eq) in the same solvent is added dropwise.
- Procedure: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.[9][10]
- Work-up: The reaction is carefully quenched by the sequential addition of water, 15%
 aqueous NaOH, and water (Fieser work-up). The resulting precipitate is filtered off, and the
 filtrate is dried and concentrated to give 1,4-hexanediol.[11][12]
- Expected Yield: 80-90%.





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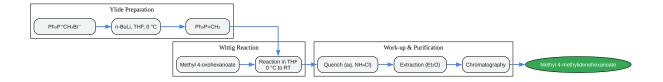
Caption: Reduction Pathways of **Methyl 4-oxohexanoate**.

The ketone can be converted to an alkene via the Wittig reaction or its modifications, such as the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

- Ylide Preparation: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. The resulting orange-red solution is stirred for 30 minutes.[13]
- Reaction: A solution of methyl 4-oxohexanoate (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
- Work-up: The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated.
 The product, methyl 4-methylidenehexanoate, is purified by column chromatography.[14]
- Expected Yield: 60-75%.





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Caption: Wittig Olefination of **Methyl 4-oxohexanoate**.

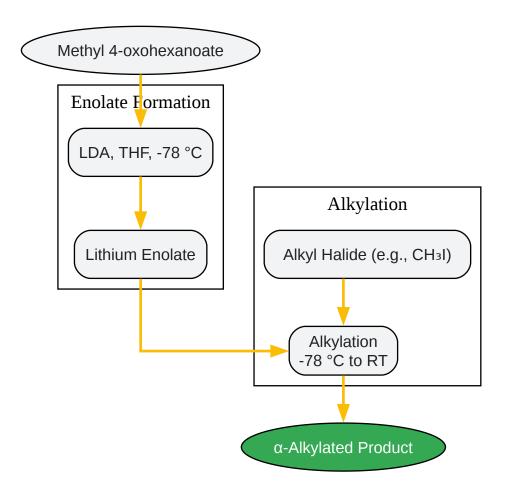
Reactions Involving the Enolate

The protons α to the ketone (at C3 and C5) can be removed by a strong, non-nucleophilic base to form an enolate, which can then participate in various C-C bond-forming reactions.

Experimental Protocol: Enolate Formation and Alkylation

- Enolate Formation: To a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of methyl 4-oxohexanoate (1.0 eq) in THF dropwise. Stir the mixture for 1 hour at -78 °C.[15]
- Alkylation: Add an alkyl halide (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C.
 Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.[16][17][18]
- Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated.
 The product is purified by column chromatography.
- Expected Yield: 70-85%.





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Caption: Enolate Formation and Alkylation.

Reactions at the Ester Carbonyl

The ester functional group can undergo hydrolysis, transesterification, and amidation.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

- Reaction: To a solution of **methyl 4-oxohexanoate** (1.0 eq) in a mixture of methanol and water (e.g., 3:1), add sodium hydroxide (1.5 eq).
- Procedure: The mixture is heated to reflux for 2-4 hours.[19][20]

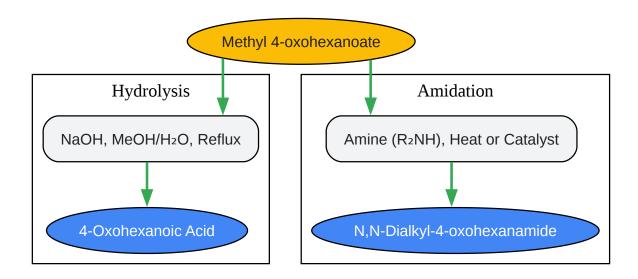


- Work-up: After cooling, the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated HCl to pH ~2, leading to the precipitation of 4-oxohexanoic acid, which can be collected by filtration or extracted with an organic solvent.
 [21]
- Expected Yield: >95%.

The ester can be converted to an amide by reaction with an amine, often requiring elevated temperatures or catalysis.

Experimental Protocol: Direct Amidation with an Amine

- Reaction: A mixture of **methyl 4-oxohexanoate** (1.0 eq) and a primary or secondary amine (2.0-3.0 eq) is heated in a sealed tube at 100-120 °C for 12-24 hours. Alternatively, a catalyst such as sodium methoxide can be used to facilitate the reaction at a lower temperature.[22] [23]
- Work-up: The excess amine is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with dilute acid (to remove any remaining amine) and brine.
 The organic layer is dried and concentrated to yield the corresponding amide. Purification can be achieved by chromatography or recrystallization.[24]
- Expected Yield: 50-80% (uncatalyzed), 70-90% (catalyzed).





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Caption: Reactions at the Ester Functional Group.

Conclusion

Methyl 4-oxohexanoate is a highly useful synthetic intermediate due to its dual functionality. The ketone and ester groups offer orthogonal reactivity, allowing for selective transformations that are crucial in multi-step syntheses. This guide provides a foundational understanding and practical protocols for leveraging the reactivity of this molecule, empowering researchers in the fields of organic synthesis and drug development to design and execute novel synthetic strategies.

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